A Technical Guide to tert-Butyl (2-methylpyridin-3-yl)carbamate: Properties, Synthesis, and Applications
A Technical Guide to tert-Butyl (2-methylpyridin-3-yl)carbamate: Properties, Synthesis, and Applications
Introduction
Overview of the Compound
tert-Butyl (2-methylpyridin-3-yl)carbamate, registered under CAS Number 344331-95-9, is a heterocyclic organic compound of significant interest in modern synthetic chemistry. Structurally, it is a derivative of 3-amino-2-methylpyridine where the 3-amino group is protected by a tert-butoxycarbonyl (Boc) moiety. This seemingly simple modification transforms the highly nucleophilic and potentially reactive amino group into a stable, sterically hindered carbamate, enabling precise chemical manipulations elsewhere on the pyridine ring. Its role as a synthetic building block is paramount, providing a gateway to a diverse array of more complex, functionalized pyridine derivatives.
Caption: Chemical structure of the title compound.
Significance in Medicinal Chemistry and Organic Synthesis
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The strategic introduction of substituents onto the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3-Amino-2-methylpyridine itself is a valuable precursor for pharmaceuticals and agrochemicals.[1]
The introduction of the Boc protecting group is a critical enabling step. The carbamate functionality is generally stable to a wide range of non-acidic reagents, yet it can be removed cleanly under mild acidic conditions.[2] This orthogonality allows chemists to perform reactions on the pyridine ring, such as metal-catalyzed cross-couplings, halogenations, or metallations, without interference from the amino group. Consequently, tert-butyl (2-methylpyridin-3-yl)carbamate serves as a key intermediate in the synthesis of complex molecules, including kinase inhibitors, receptor antagonists, and other biologically active compounds.[3]
Physicochemical and Spectroscopic Properties
Chemical Identifiers
A summary of the key identifiers for tert-butyl (2-methylpyridin-3-yl)carbamate is provided below.
| Identifier | Value |
| IUPAC Name | tert-butyl N-(2-methylpyridin-3-yl)carbamate[4] |
| CAS Number | 344331-95-9 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Canonical SMILES | CC1=NC=CC=C1NC(=O)OC(C)(C)C |
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | Not widely reported; typically a low-melting solid | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General knowledge |
Spectroscopic Profile
The structural features of the molecule give rise to a distinct spectroscopic signature.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet at approximately 1.5 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. Another singlet for the methyl group on the pyridine ring should appear around 2.4-2.5 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the 7.0-8.5 ppm region. A broad singlet corresponding to the N-H proton of the carbamate is also expected, typically between 6.5 and 8.0 ppm, the exact position of which is solvent and concentration-dependent.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a signal around 28 ppm for the three equivalent methyl carbons of the Boc group and a prominent signal around 80-81 ppm for the quaternary carbon of the Boc group. The pyridine ring carbons will resonate in the aromatic region (approx. 120-150 ppm). The carbonyl carbon of the carbamate group typically appears around 153-155 ppm.[5]
-
IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the carbamate functionality. A strong absorption band between 1690-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[6][7] An N-H stretching vibration is expected to appear as a moderate band around 3300-3400 cm⁻¹. C-H stretching from the alkyl groups will be observed just below 3000 cm⁻¹.[8]
-
MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 208 would be expected. A prominent fragment ion at m/z = 152 (M - C₄H₈) results from the loss of isobutylene, and another at m/z = 108 corresponds to the 3-amino-2-methylpyridine fragment.
Synthesis and Purification
Synthetic Strategy: The Rationale of Boc Protection
The synthesis of the title compound is a straightforward yet crucial transformation involving the protection of the primary amino group of 3-amino-2-methylpyridine. The reagent of choice is di-tert-butyl dicarbonate (Boc₂O), which reacts selectively with the amine. The reaction requires a base to neutralize the acidic byproduct, tert-butanol and carbon dioxide (which forms carbonic acid). A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is ideal as it does not compete with the substrate for the electrophilic Boc₂O. The choice of an aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile prevents unwanted side reactions. This method is a standard and highly reliable procedure in organic synthesis for installing the Boc group.[9][10]
Detailed Experimental Protocol: Synthesis
Materials:
-
3-Amino-2-methylpyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-methylpyridine.
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirring solution of the aminopyridine over 15-20 minutes. An ice bath can be used to control any mild exotherm.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product is typically purified via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purified fractions are combined and the solvent is removed to yield tert-butyl (2-methylpyridin-3-yl)carbamate as a solid.
Caption: Workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The Role of the Boc Protecting Group
The Boc group serves two primary functions:
-
Deactivation: It significantly reduces the nucleophilicity of the nitrogen atom, preventing it from participating in undesired side reactions (e.g., acting as a nucleophile or base).
-
Directing Group: The bulky carbamate can influence the regioselectivity of reactions on the pyridine ring, such as ortho-lithiation, by sterically blocking adjacent positions or through directed metalation.
Its stability is a key feature. It is robust to catalytic hydrogenation, most reducing agents (e.g., LiAlH₄), and basic or nucleophilic conditions, providing a wide window of compatibility for subsequent synthetic steps.
Deprotection Protocol: Releasing the Amine
The primary utility of a protecting group lies in its facile removal. The Boc group is classically cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective and is often used neat or diluted in a solvent like DCM. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Re-dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin) to obtain the free amine.
Application as a Synthetic Intermediate
With the amine protected, the pyridine ring is primed for further functionalization. The liberated 3-amino-2-methylpyridine, following deprotection, can undergo a variety of transformations. A common subsequent step is amide bond formation or participation in cross-coupling reactions to build more complex molecular architectures, a strategy frequently employed in the development of novel drug candidates.[11]
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- 4. aksci.com [aksci.com]
- 5. rsc.org [rsc.org]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
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